2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(1H-indazol-6-yl)acetamide is a complex organic compound notable for its intricate molecular structure and potential biological applications. This compound features a benzothieno[2,3-d]pyrimidine core, which contributes to its unique chemical properties. The presence of a chlorophenyl group and an indazole moiety further enhances its potential for diverse interactions in biological systems. Its molecular formula is with a molecular weight of approximately 524.1 g/mol .
The synthesis of 2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(1H-indazol-6-yl)acetamide typically involves several steps:
Each step requires careful optimization of reaction conditions to maximize yield and purity .
The compound's structure features multiple functional groups that contribute to its reactivity and biological activity. The key structural components include:
The compound's structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 524.1 g/mol |
| IUPAC Name | 2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(1H-indazol-6-yl)acetamide |
| SMILES | C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)Cl |
The compound can undergo various chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound to enhance its biological properties or to synthesize derivatives for further study .
The mechanism of action for 2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(1H-indazol-6-yl)acetamide may involve:
Understanding these mechanisms is essential for elucidating the pharmacological profile and therapeutic potential of this compound .
The physical and chemical properties of 2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(1H-indazol-6-yl)acetamide include:
Relevant data includes:
| Property | Value |
|---|---|
| LogP | 3.110 |
| Polar Surface Area | 68.639 Ų |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 2 |
These properties are significant for predicting the behavior of the compound in biological systems .
The unique structural features of 2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(1H-indazol-6-yl)acetamide suggest potential applications in various fields:
Further research is necessary to fully explore its applications and optimize its use in scientific contexts .
CAS No.: 4390-05-0
CAS No.: 10477-99-3
CAS No.: 463-82-1